L-162313

Description

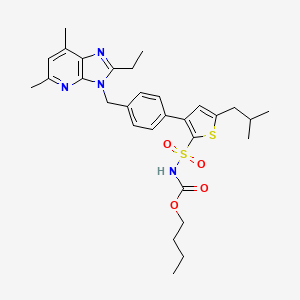

Structure

3D Structure

Properties

IUPAC Name |

butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O4S2/c1-7-9-14-38-30(35)33-40(36,37)29-25(17-24(39-29)15-19(3)4)23-12-10-22(11-13-23)18-34-26(8-2)32-27-20(5)16-21(6)31-28(27)34/h10-13,16-17,19H,7-9,14-15,18H2,1-6H3,(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINPELQWLUGERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934268 | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151488-11-8 | |

| Record name | L 162313 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151488118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Agonist Nature of L-162313: A Technical Guide to its Mechanism of Action at Angiotensin II Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-162313 is a pioneering nonpeptide small molecule that functions as an agonist at angiotensin II (Ang II) receptors, exhibiting activity at both the AT1 and AT2 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinities, functional signaling, and in vivo physiological effects. Quantitative pharmacological data are presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions and consequential biological responses.

Introduction

Initially explored within the context of angiotensin II receptor modulation, this compound emerged as the first nonpeptide agonist for these receptors.[1] Unlike the widely developed angiotensin II receptor blockers (ARBs), this compound mimics the actions of the endogenous ligand, angiotensin II, thereby activating downstream signaling cascades. Its dual agonism at both AT1 and AT2 receptors presents a complex pharmacological profile, offering a unique tool for dissecting the distinct and opposing physiological roles of these two receptor subtypes. This document serves as an in-depth resource on the molecular pharmacology of this compound.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at angiotensin II receptor subtypes.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Radioligand | Cell Line | Kᵢ (nM) |

| Rat AT1A | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 207[2] |

| Rat AT1B | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 226[2] |

| Rat AT2 | [¹²⁵I][Sar¹]angiotensin II | COS-7 | 276[2] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Receptor Subtypes | Maximal Response (% of Angiotensin II) |

| Inositol Phosphate Accumulation | Monkey Kidney Cells | Angiotensin AT1A | 34.9[2] |

| Inositol Phosphate Accumulation | Monkey Kidney Cells | Angiotensin AT1B | 23.3[2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating AT1 and AT2 receptors, initiating distinct intracellular signaling cascades.

AT1 Receptor Agonism and Signaling

Activation of the AT1 receptor by this compound primarily couples to the Gq/11 family of G-proteins.[3][4] This initiates the phosphoinositide signaling pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4] These events culminate in various physiological responses, including vasoconstriction and cellular growth.[3][5] In vivo studies in rats have demonstrated that intravenous administration of this compound causes a significant increase in mean arterial blood pressure, a response that is effectively blocked by AT1-selective antagonists.[6]

AT2 Receptor Agonism and Signaling

The agonistic activity of this compound at the AT2 receptor initiates signaling pathways that often counteract the effects of AT1 receptor activation.[7] AT2 receptor signaling is associated with the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A).[1][2] This leads to the inhibition of mitogen-activated protein kinases (MAPKs) like ERK1/2, resulting in anti-proliferative and apoptotic effects.[6] Additionally, AT2 receptor activation can stimulate the bradykinin/nitric oxide/cyclic GMP (NO/cGMP) pathway, promoting vasodilation.[6][7]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the characterization of this compound.

Radioligand Binding Assay

This assay was utilized to determine the binding affinity (Kᵢ) of this compound for different angiotensin II receptor subtypes.

-

Cell Culture and Membrane Preparation: COS-7 cells were transiently transfected with plasmids encoding for rat AT1A, AT1B, or AT2 receptors. After 48-72 hours, cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in a binding buffer.

-

Binding Assay: Competition binding assays were performed in 96-well plates. A fixed concentration of the radioligand, [¹²⁵I][Sar¹]angiotensin II, was incubated with the cell membrane preparations in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The reaction mixtures were incubated to allow for binding to reach equilibrium. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.

-

Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L-162313: A Technical Examination of its Binding Affinity for Angiotensin II Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of L-162313, a non-peptide small molecule, with Angiotensin II (Ang II) receptor subtypes AT1 and AT2. This compound has been identified as an agonist for both receptors, exhibiting a complex pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This document provides a comprehensive summary of its binding affinities, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for AT1 and AT2 receptors has been quantified in radioligand binding assays. The following table summarizes the key binding parameters from published studies.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| Rat AT1A | This compound | Ki | 207 | COS-7 | [1] |

| Rat AT1B | This compound | Ki | 226 | COS-7 | [1] |

| Rat AT2 | This compound | Ki | 276 | COS-7 | [1] |

| AT1 | This compound | IC50 | 1.1 | Not Specified | |

| AT2 | This compound | IC50 | 2.0 | Not Specified |

Note: K_i_ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. IC_50_ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the radioligand from the receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for AT1 and AT2 receptors is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized representation based on established methodologies.

Membrane Preparation

-

Cell Culture and Transfection: COS-7 cells are transiently transfected with plasmids encoding for either the rat AT1A, AT1B, or AT2 receptor subtype. This ensures the specific expression of the receptor of interest.

-

Homogenization: Transfected cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay. The prepared membranes can be stored at -80°C until use.

Competitive Binding Assay

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the following components in each well:

-

Receptor Membranes: A fixed amount of the prepared cell membranes expressing the target receptor.

-

Radioligand: A fixed concentration of a radiolabeled ligand that binds to the receptor of interest with high affinity and specificity. For angiotensin receptors, [¹²⁵I][Sar¹,Ile⁸]Angiotensin II is commonly used.[1]

-

Competing Ligand (this compound): A range of increasing concentrations of the unlabeled test compound, this compound.

-

Non-specific Binding Control: Wells containing a high concentration of an unlabeled standard antagonist (e.g., losartan for AT1, PD-123319 for AT2) to determine the amount of radioligand that binds non-specifically to the membranes and filter.

-

Total Binding Control: Wells containing only the receptor membranes and the radioligand to determine the maximum specific binding.

-

-

Incubation: The assay plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

-

Detection and Data Analysis: The radioactivity retained on the filters is quantified using a gamma counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competing ligand (this compound). A non-linear regression analysis is used to determine the IC_50_ value. The K_i_ value can then be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Visualizing the Molecular Interactions

To better understand the processes involved in determining the binding affinity and the subsequent cellular responses, the following diagrams illustrate the experimental workflow and the key signaling pathways activated by AT1 and AT2 receptors.

AT1 Receptor Signaling Pathway

Activation of the AT1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP_3_) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, leading to various physiological responses including vasoconstriction and cell growth.[2]

AT2 Receptor Signaling Pathway

The signaling cascade initiated by the activation of the AT2 receptor is generally considered to counteract the effects of the AT1 receptor. One of the key pathways involves the activation of phosphatases, which can inhibit growth-promoting signals. Furthermore, AT2 receptor activation is linked to the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway, which promotes vasodilation.[3][4]

References

- 1. Functional interactions of L-162,313 with angiotensin II receptor subtypes and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of L-162,313 on Blood Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of L-162,313 on blood pressure. L-162,313 is a potent, nonpeptide angiotensin II (ANG II) receptor agonist, and understanding its impact on hemodynamics is crucial for its application in cardiovascular research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation

The intravenous administration of L-162,313 has been demonstrated to cause a significant, dose-dependent increase in mean arterial pressure (MAP) in conscious rats. The pressor response to L-162,313 is notable for its prolonged duration compared to that of angiotensin II.[1]

| Dose of L-162,313 (nmol/kg i.v.) | Change in Mean Arterial Pressure (mmHg) |

| 10 | +15 ± 3 |

| 30 | +30 ± 4 |

| 100 | +45 ± 5 |

| 300 | +55 ± 6 |

| 1000 | +60 ± 5 |

Table 1: Dose-Dependent Effect of Intravenous L-162,313 on Mean Arterial Pressure in Conscious Rats. Data are presented as the mean change from baseline ± SEM.

| Parameter | Angiotensin II (100 nmol/kg i.v.) | L-162,313 (1000 nmol/kg i.v.) |

| Peak Increase in MAP (mmHg) | +62 ± 4 | +60 ± 5 |

| Duration of Pressor Response (min) | 5 ± 1 | > 60 |

Table 2: Comparison of the Maximum Pressor Response to Angiotensin II and L-162,313 in Conscious Rats. Data are presented as the mean ± SEM.[1]

Experimental Protocols

The following section details the methodologies for key in vivo experiments to assess the effects of L-162,313 on blood pressure.

Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 250-350 g

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Surgical Preparation for Conscious, Unrestrained Blood Pressure Measurement

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).

-

Catheter Implantation:

-

Surgically implant a catheter into the abdominal aorta via the femoral artery for direct measurement of arterial blood pressure.

-

Implant a second catheter into the vena cava via the femoral vein for intravenous drug administration.

-

-

Catheter Exteriorization: Tunnel the catheters subcutaneously and exteriorize them at the back of the neck.

-

Recovery: Allow the animals to recover from surgery for at least 48 hours before the experiment to ensure the return of normal physiological functions. During recovery, keep the catheters patent by flushing them with heparinized saline.

Drug Administration and Blood Pressure Measurement

-

Acclimatization: On the day of the experiment, bring the conscious, unrestrained rats to the laboratory and allow them to acclimate for at least 30 minutes in their home cages.

-

Connection to Recording System: Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for a stable period before drug administration.

-

L-162,313 Administration: Dissolve L-162,313 in a suitable vehicle (e.g., sterile saline). Administer the drug as an intravenous bolus injection through the venous catheter at the desired doses.

-

Data Recording: Continuously record blood pressure and heart rate for a predetermined period after drug administration to capture the peak effect and the duration of the response.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of L-162,313 in Vascular Smooth Muscle Cells

L-162,313 exerts its pressor effect by acting as an agonist at the angiotensin II type 1 (AT1) receptor on vascular smooth muscle cells. The binding of L-162,313 to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction.

Experimental Workflow for In Vivo Blood Pressure Measurement

The following diagram illustrates the logical flow of the experimental protocol for assessing the in vivo effects of L-162,313 on blood pressure.

References

L-162313: A Technical Guide to its Role in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-162313 is a potent, nonpeptide small molecule that functions as an agonist of the angiotensin II (Ang II) type 1 (AT1) and type 2 (AT2) receptors. By mimicking the physiological actions of Ang II, this compound has emerged as a valuable pharmacological tool in cardiovascular research. Its primary recognized effect is a significant and sustained increase in arterial blood pressure, a direct consequence of AT1 receptor activation in vascular smooth muscle. This leads to vasoconstriction and a subsequent rise in peripheral resistance. Furthermore, this compound stimulates phosphoinositide turnover in vascular smooth muscle cells, a key signaling event downstream of AT1 receptor activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in cardiovascular research, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its cardiovascular effects by directly binding to and activating angiotensin II receptors. It displays high affinity for both the AT1 and AT2 receptor subtypes.

AT1 Receptor-Mediated Vasoconstriction

The most prominent cardiovascular effect of this compound is a potent and sustained increase in mean arterial pressure (MAP).[1] This pressor response is mediated through the activation of AT1 receptors located on vascular smooth muscle cells.[1] Binding of this compound to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to smooth muscle contraction and vasoconstriction. This action is effectively blocked by AT1-selective antagonists such as losartan and L-158,809, confirming the central role of the AT1 receptor in the pressor effects of this compound.[1]

Intracellular Signaling: Phosphoinositide Turnover

In vitro studies have demonstrated that this compound activates phosphoinositide turnover in rat aortic smooth muscle cells.[1] This is a hallmark of AT1 receptor activation. The signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The combined action of increased intracellular calcium and PKC activation leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Cell Line |

| Angiotensin AT1A | [¹²⁵I][Sar¹]angiotensin II | 207 | COS-7 |

| Angiotensin AT1B | [¹²⁵I][Sar¹]angiotensin II | 226 | COS-7 |

| Angiotensin AT2 | [¹²⁵I][Sar¹]angiotensin II | 276 | COS-7 |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Agonist | Maximal Response (% of Angiotensin II) |

| Inositol Phosphate Accumulation | Monkey Kidney Cells (expressing AT1A) | This compound | 34.9 |

| Inositol Phosphate Accumulation | Monkey Kidney Cells (expressing AT1B) | This compound | 23.3 |

Experimental Protocols

In Vivo Measurement of Mean Arterial Pressure (MAP) in Rats

This protocol describes the methodology for assessing the pressor effects of this compound in an anesthetized rat model.

Materials:

-

This compound

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)

-

Saline (0.9% NaCl)

-

Heparinized saline

-

Carotid artery catheter

-

Femoral vein catheter

-

Pressure transducer

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Ensure a stable plane of anesthesia is achieved, as indicated by the absence of a pedal withdrawal reflex.

-

Catheter Implantation:

-

Surgically expose the left carotid artery and insert a catheter filled with heparinized saline. Connect the catheter to a pressure transducer to continuously monitor blood pressure.

-

Surgically expose the right femoral vein and insert a catheter for intravenous administration of this compound.

-

-

Stabilization: Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline MAP is recorded.

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).

-

Administer this compound intravenously as a bolus injection or a continuous infusion at the desired doses.

-

-

Data Recording: Continuously record the MAP and heart rate using the data acquisition system before, during, and after the administration of this compound. The duration of the pressor response to this compound is known to be significantly longer than that of Angiotensin II.[1]

-

Data Analysis: Calculate the change in MAP from the baseline for each dose of this compound.

In Vitro Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells

This protocol outlines the procedure for measuring this compound-induced phosphoinositide turnover.

Materials:

-

Rat aortic smooth muscle cells (RASMCs)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[³H]myo-inositol

-

This compound

-

Angiotensin II (positive control)

-

AT1 receptor antagonist (e.g., losartan)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Labeling:

-

Culture RASMCs in appropriate medium until they reach near confluence.

-

Label the cells by incubating them in a medium containing [³H]myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.

-

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of this compound or Angiotensin II for a defined period (e.g., 30-60 minutes). To confirm receptor specificity, a separate set of cells can be pre-treated with an AT1 antagonist before adding this compound.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA).

-

Scrape the cells and centrifuge to pellet the precipitated protein. The supernatant contains the water-soluble inositol phosphates.

-

-

Chromatographic Separation:

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove unincorporated [³H]myo-inositol.

-

Elute the total inositol phosphates using a high-concentration formate buffer.

-

-

Quantification:

-

Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the level of phosphoinositide turnover.

-

-

Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the response to a maximal concentration of Angiotensin II.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: AT1 Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for In Vivo Blood Pressure Measurement.

Caption: Workflow for In Vitro Phosphoinositide Turnover Assay.

References

An In-depth Technical Guide to the Downstream Signaling of L-162313

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-162313 is a non-peptide small molecule that acts as an agonist for the angiotensin II type 1 (AT1) receptor, thereby mimicking the physiological and pathophysiological effects of angiotensin II (Ang II).[1][2] As a synthetic agonist, this compound serves as a valuable pharmacological tool for investigating the intricate downstream signaling cascades initiated by AT1 receptor activation. This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling networks and experimental workflows.

Introduction to this compound

This compound is recognized as a potent and selective agonist of the AT1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular homeostasis.[1][3] Activation of the AT1 receptor by its endogenous ligand, Ang II, or by synthetic agonists like this compound, initiates a cascade of intracellular signaling events. These events are primarily mediated through the coupling of the receptor to heterotrimeric G-proteins, particularly of the Gq/11 family.[3][4] The downstream consequences of AT1 receptor activation are diverse, encompassing vasoconstriction, fluid and electrolyte balance, and cellular growth and proliferation.[5] While this compound is predominantly characterized as an AT1 receptor agonist, some studies suggest potential interactions with the AT2 receptor, warranting further investigation into its selectivity profile under various experimental conditions.[6][7]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of this compound with angiotensin receptors has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Rat AT1A | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 207 | [7][8] |

| Rat AT1B | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 226 | [7][8] |

| Rat AT2 | COS-7 | [¹²⁵I][Sar¹]Angiotensin II | 276 | [7][8] |

Table 2: Functional Activity of this compound

| Assay | Cell Line | Receptor Subtype | Maximal Response (% of Angiotensin II) | Reference |

| Inositol Phosphate Accumulation | Monkey Kidney Cells | AT1A | 34.9 | [7][8] |

| Inositol Phosphate Accumulation | Monkey Kidney Cells | AT1B | 23.3 | [7][8] |

The data in Table 2 suggests that this compound may act as a partial agonist in certain cellular contexts, as it elicits a submaximal response compared to the endogenous ligand, Angiotensin II.[7][8]

Downstream Signaling Pathways of this compound

The activation of the AT1 receptor by this compound triggers a complex network of intracellular signaling pathways. The primary and best-characterized pathway involves the Gq/11-mediated activation of phospholipase C. However, signaling downstream of the AT1 receptor is multifaceted, involving cross-talk with other signaling modules.

Gq/11-PLC-IP₃-Ca²⁺ Pathway

The canonical signaling pathway initiated by this compound binding to the AT1 receptor is the activation of the Gq/11 family of G-proteins.[3][4] This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[9] The elevated intracellular Ca²⁺ concentration, along with DAG, activates various isoforms of protein kinase C (PKC).[10]

References

- 1. ahajournals.org [ahajournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Functional interactions of L-162,313 with angiotensin II receptor subtypes and mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Attenuation of ligand-induced activation of angiotensin II type 1 receptor signaling by the type 2 receptor via protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

L-162313 and Its Role in Aldosterone Secretion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated effects of L-162313 on aldosterone secretion pathways. This compound is a potent, nonpeptide agonist of both angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While direct quantitative data on this compound-induced aldosterone secretion is not currently available in published literature, its mechanism of action as an angiotensin II mimetic allows for a comprehensive theoretical exploration of its effects. This document outlines the established signaling cascades initiated by angiotensin II in adrenal glomerulosa cells, which are expected to be activated by this compound. Furthermore, detailed experimental protocols are provided to enable researchers to quantitatively assess the dose-dependent effects of this compound on aldosterone production. This guide serves as a foundational resource for investigating the potential of this compound as a pharmacological tool to modulate the renin-angiotensin-aldosterone system.

Introduction

Aldosterone, a mineralocorticoid hormone synthesized in the zona glomerulosa of the adrenal cortex, is a critical regulator of sodium and potassium homeostasis, and consequently, blood pressure.[1] The secretion of aldosterone is primarily controlled by the renin-angiotensin-aldosterone system (RAAS), with angiotensin II being the principal secretagogue.[2][3] Angiotensin II exerts its effects by binding to specific receptors on the surface of adrenal glomerulosa cells, initiating a cascade of intracellular signaling events that culminate in the synthesis and release of aldosterone.[2]

This compound is a nonpeptide small molecule that has been identified as an agonist for both the angiotensin II AT1 and AT2 receptors.[4] Its ability to mimic the actions of angiotensin II suggests that it will also stimulate aldosterone secretion. Understanding the precise quantitative effects and the underlying signaling pathways activated by this compound is crucial for its application in cardiovascular and endocrine research.

This whitepaper will explore the theoretical framework of this compound's action on aldosterone secretion, provide detailed methodologies for its experimental validation, and present templates for data organization and visualization to guide future research.

The Angiotensin II Signaling Pathway in Aldosterone Secretion

As an angiotensin II agonist, this compound is predicted to stimulate aldosterone secretion by activating the AT1 receptor on adrenal glomerulosa cells. The binding of an agonist to the AT1 receptor initiates a well-characterized signaling cascade, as depicted in the diagram below.

Caption: Angiotensin II signaling pathway for aldosterone secretion.

The key intracellular events are:

-

Activation of Phospholipase C (PLC): The activated AT1 receptor, through a Gq protein, stimulates PLC.

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Activation of Protein Kinases: The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). Increased cytosolic Ca2+ also binds to calmodulin, which in turn activates Ca2+/calmodulin-dependent protein kinases (CaMK).

-

Stimulation of Steroidogenesis: Activated PKC and CaMK phosphorylate and activate key proteins involved in aldosterone synthesis. This includes the steroidogenic acute regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria (the rate-limiting step in steroidogenesis), and aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone synthesis.

Quantitative Data on this compound's Effect on Aldosterone Secretion

As of the date of this publication, there is no publicly available research that has quantified the direct dose-response relationship between this compound and aldosterone secretion. Therefore, the following tables are presented as templates for organizing and presenting data that would be generated from the experimental protocols outlined in the subsequent section.

Table 1: Dose-Response of this compound on Aldosterone Secretion in Cultured Adrenal Glomerulosa Cells

| This compound Concentration (M) | Aldosterone Secretion (pg/mL) (Mean ± SEM) | Fold Change vs. Basal |

| 0 (Basal) | Data to be determined | 1.0 |

| 10-12 | Data to be determined | Calculated |

| 10-11 | Data to be determined | Calculated |

| 10-10 | Data to be determined | Calculated |

| 10-9 | Data to be determined | Calculated |

| 10-8 | Data to be determined | Calculated |

| 10-7 | Data to be determined | Calculated |

| 10-6 | Data to be determined | Calculated |

Table 2: Comparative EC50 Values for Aldosterone Secretion

| Agonist | EC50 (M) |

| This compound | Data to be determined |

| Angiotensin II | Data to be determined |

Experimental Protocols

The following protocols are detailed methodologies for conducting key experiments to determine the effect of this compound on aldosterone secretion.

Isolation and Culture of Adrenal Glomerulosa Cells

This protocol is adapted from methodologies described for the study of angiotensin II-stimulated aldosterone secretion.[2][4][5]

Caption: Workflow for adrenal glomerulosa cell culture and stimulation.

-

Tissue Procurement: Obtain adrenal glands from a suitable animal model (e.g., Sprague-Dawley rats or bovine).

-

Isolation of Zona Glomerulosa: Carefully dissect the adrenal capsule, which is enriched with zona glomerulosa cells.

-

Enzymatic Digestion: Mince the capsular tissue and incubate with a solution of collagenase (e.g., 1-2 mg/mL in a buffered salt solution) to dissociate the cells.

-

Cell Dispersion and Filtration: Gently disperse the digested tissue by pipetting and filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Cell Plating: Centrifuge the cell suspension, resuspend the cell pellet in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum), and plate in multi-well culture dishes.

-

Cell Culture and Stimulation:

-

Incubate the cells to allow for attachment and recovery.

-

Prior to stimulation, replace the growth medium with a serum-free medium and incubate for a period to establish basal conditions.

-

Add varying concentrations of this compound or angiotensin II (as a positive control) to the wells.

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Sample Collection: Collect the cell culture supernatant for aldosterone measurement.

Measurement of Aldosterone

Aldosterone levels in the cell culture supernatant can be quantified using either radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying aldosterone.[1][6]

-

Principle: This is a competitive binding assay where a known amount of radiolabeled aldosterone (e.g., with 125I or 3H) competes with the unlabeled aldosterone in the sample for a limited number of binding sites on a specific anti-aldosterone antibody.

-

Procedure:

-

A standard curve is generated using known concentrations of aldosterone.

-

Samples (culture supernatants) and standards are incubated with the anti-aldosterone antibody and the radiolabeled aldosterone.

-

The antibody-bound aldosterone is separated from the free aldosterone.

-

The radioactivity of the bound fraction is measured using a gamma or scintillation counter.

-

-

Data Analysis: The concentration of aldosterone in the samples is determined by comparing their radioactivity levels to the standard curve. The amount of radioactivity is inversely proportional to the concentration of unlabeled aldosterone in the sample.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and is increasingly used for steroid hormone quantification.

-

Principle: This technique separates aldosterone from other components in the sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

-

Procedure:

-

Sample Preparation: Aldosterone is extracted from the culture supernatant, often using liquid-liquid or solid-phase extraction. An internal standard (e.g., deuterated aldosterone) is added to correct for extraction efficiency and matrix effects.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system to separate aldosterone from other molecules.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Aldosterone is ionized, and specific parent and daughter ions are monitored for quantification.

-

-

Data Analysis: The aldosterone concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of aldosterone.

Conclusion

This compound, as a potent angiotensin II receptor agonist, is poised to be a valuable tool for investigating the intricacies of the renin-angiotensin-aldosterone system. While direct experimental evidence of its effect on aldosterone secretion is pending, the established signaling pathways of angiotensin II provide a robust framework for predicting its mechanism of action. The experimental protocols detailed in this guide offer a clear path for researchers to quantitatively determine the dose-response relationship of this compound with aldosterone secretion. Such studies will be instrumental in elucidating the full pharmacological profile of this compound and its potential applications in cardiovascular and endocrine research.

References

- 1. Simplified radioimmunoassay for aldosterone using antisera to aldosterone-gamma-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aldosterone production by isolated adrenal glomerulosa cells: stimulation by physiological concentrations of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Regulation of the adrenal renin angiotensin system in cultured bovine zona glomerulosa cells: effect of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simplified radioimmunoassay for plasma aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

L-162313: A Nonpeptide Angiotensin II Receptor Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-162313, with the chemical name 5,7-dimethyl-2-ethyl-3-[[4-[2(n-butyloxycarbonylsulfonamido)-5-isobutyl-3-thienyl]phenyl]methyl]-imidazo[4,5-b]pyridine, is a pioneering nonpeptide agonist of the angiotensin II (Ang II) receptor. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical findings related to L-1623113. It is intended for researchers and professionals in the field of drug development and cardiovascular pharmacology. The information presented herein is based on publicly available scientific literature.

Discovery and Rationale

This compound was identified as a small molecule that mimics the physiological actions of the endogenous peptide hormone, Angiotensin II. The rationale behind its development was to create a research tool and potential therapeutic agent that could selectively activate the angiotensin II receptors, specifically the AT1 subtype, to better understand their role in cardiovascular regulation and pathophysiology. As a nonpeptide molecule, this compound offers advantages over native Ang II, such as improved oral bioavailability and metabolic stability, making it a valuable probe for in vivo studies.

Mechanism of Action

This compound functions as a selective agonist for the angiotensin II AT1 receptor. Upon binding to the AT1 receptor, it initiates a cascade of intracellular signaling events that are characteristic of Ang II-induced activation. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects mediated by the AT1 receptor, including vasoconstriction and cellular growth.

Figure 1: Simplified signaling pathway of this compound via the AT1 receptor.

Quantitative Data

The following tables summarize the available quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand |

| Rat Angiotensin AT1A | 207 | COS-7 | [125I][Sar1]angiotensin II |

| Rat Angiotensin AT1B | 226 | COS-7 | [125I][Sar1]angiotensin II |

| Rat Angiotensin AT2 | 276 | COS-7 | [125I][Sar1]angiotensin II |

Data from MedKoo Biosciences product information.

Table 2: Inositol Phosphate Accumulation Stimulated by this compound

| Receptor Subtype | Maximal Response (% of Angiotensin II) | Cell Line |

| Angiotensin AT1A | 34.9 | Monkey Kidney Cells |

| Angiotensin AT1B | 23.3 | Monkey Kidney Cells |

Data from MedKoo Biosciences product information.

Preclinical In Vivo Data

Intravenous administration of this compound in rats has been shown to cause a significant increase in mean arterial pressure (MAP). The maximal pressor response was reported to be comparable to that of Angiotensin II. However, the duration of the hypertensive effect of this compound was substantially longer than that of Ang II. The pressor response to this compound was effectively blocked by pretreatment with AT1-selective antagonists such as L-158,809 and saralasin, confirming its mechanism of action through the AT1 receptor. Conversely, the angiotensin-converting enzyme (ACE) inhibitor enalaprilat did not block the hypertensive effect of this compound, indicating that its action is independent of the production of endogenous Ang II.

Experimental Protocols

The following sections describe the general methodologies likely employed in the key experiments cited in the literature. Detailed, compound-specific protocols have not been publicly disclosed.

In Vivo Blood Pressure Measurement in Rats

This experiment is designed to assess the effect of this compound on arterial blood pressure in a live animal model.

Figure 2: General workflow for in vivo blood pressure measurement in rats.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are surgically implanted into a femoral artery for direct blood pressure measurement and into a femoral vein for intravenous drug administration.

-

Baseline Measurement: Following a stabilization period, baseline mean arterial pressure (MAP) is recorded continuously.

-

Drug Administration: A bolus intravenous injection of this compound at various doses or the vehicle control is administered.

-

Blood Pressure Monitoring: MAP is continuously monitored and recorded for a specified period after drug administration to determine the peak pressor response and the duration of action.

-

Data Analysis: The change in MAP from baseline is calculated for each dose of this compound and compared to the vehicle control.

Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells

This in vitro assay is used to determine the ability of this compound to stimulate the production of inositol phosphates, a key second messenger in the AT1 receptor signaling pathway.

Figure 3: General workflow for a phosphoinositide turnover assay.

Methodology:

-

Cell Culture: Primary cultures of rat aortic smooth muscle cells are established and grown to near confluence in appropriate culture media.

-

Radiolabeling: The cells are incubated with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Stimulation: After washing to remove unincorporated radiolabel, the cells are stimulated with various concentrations of this compound for a defined period in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Extraction: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is separated.

-

Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using

The Pharmacology of L-162,313: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-162,313 is a potent and selective, nonpeptide agonist of the angiotensin II receptor subtype 1 (AT1). Its discovery marked a significant step in understanding the pharmacology of the renin-angiotensin system, providing a valuable tool for research into the physiological and pathological roles of AT1 receptor activation. This technical guide provides a comprehensive overview of the pharmacology of L-162,313, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Pharmacology

L-162,313 mimics the biological actions of the endogenous peptide hormone angiotensin II (Ang II) by binding to and activating the AT1 receptor.[1] The AT1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.

Mechanism of Action

Upon binding to the AT1 receptor, L-162,313 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq/11. This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, aldosterone secretion, and cellular growth and proliferation. The effects of L-162,313 can be blocked by AT1-selective antagonists such as L-158,809 and losartan.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for L-162,313, providing key metrics for its binding affinity and potency.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Ki | Rat AT1A | COS-7 cells | 207 nM | [1] |

| Rat AT1B | COS-7 cells | 226 nM | [1] | |

| Rat AT2 | COS-7 cells | 276 nM | [1] | |

| IC50 | AT1 | Not Specified | 1.1 nM | |

| AT2 | Not Specified | 2.0 nM | ||

| Efficacy | Inositol Phosphate Accumulation (vs. Ang II) | Monkey Kidney Cells (AT1A) | 34.9% | [1] |

| Inositol Phosphate Accumulation (vs. Ang II) | Monkey Kidney Cells (AT1B) | 23.3% | [1] |

Table 1: Receptor Binding Affinity and Potency of L-162,313

| Parameter | Species | Effect | Duration | Reference |

| In Vivo Efficacy | Rat | Increase in Mean Arterial Pressure (MAP) | Significantly longer than Angiotensin II | [1] |

Table 2: In Vivo Efficacy of L-162,313

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacological studies. The following sections outline the methodologies for key experiments involving L-162,313.

In Vivo Blood Pressure Measurement in Rats

This protocol describes the measurement of mean arterial pressure (MAP) in conscious rats following the intravenous administration of L-162,313.

Materials:

-

Male Sprague-Dawley rats

-

L-162,313

-

Angiotensin II (as a positive control)

-

AT1 receptor antagonist (e.g., L-158,809 or saralasin)

-

Anesthetic (e.g., ketamine/xylazine)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and recording system

-

Saline solution (vehicle)

Procedure:

-

Animal Preparation: Anesthetize the rats and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration). Allow the animals to recover from surgery.

-

Acclimatization: House the rats in individual cages and allow them to acclimate to the experimental setup.

-

Baseline Measurement: Record baseline MAP for a stable period before any drug administration.

-

Drug Administration: Administer L-162,313 intravenously at various doses. A positive control group should receive Angiotensin II.

-

Blood Pressure Monitoring: Continuously monitor and record MAP throughout the experiment.

-

Antagonist Administration: In a separate group of animals, pre-treat with an AT1 receptor antagonist before administering L-162,313 to confirm the mechanism of action.

-

Data Analysis: Analyze the change in MAP from baseline in response to L-162,313 and compare it to the response to Angiotensin II and the effect of the antagonist.

In Vitro Phosphoinositide Turnover Assay in Rat Aortic Smooth Muscle Cells

This assay measures the ability of L-162,313 to stimulate the production of inositol phosphates, a key step in the AT1 receptor signaling pathway.

Materials:

-

Primary cultures of rat aortic smooth muscle cells

-

L-162,313

-

[³H]myo-inositol

-

Agonist (e.g., Angiotensin II)

-

Antagonist (e.g., L-158,809 or losartan)

-

Cell culture medium and reagents

-

Dowex AG1-X8 resin

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Labeling: Culture rat aortic smooth muscle cells to near confluence. Label the cells by incubating them with [³H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Pre-incubation: Wash the cells to remove unincorporated [³H]myo-inositol and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulation: Add L-162,313 at various concentrations to the cells and incubate for a defined period. Include control wells with vehicle, a positive control (Angiotensin II), and antagonist pre-treatment.

-

Extraction: Terminate the reaction by adding a solution like ice-cold trichloroacetic acid.

-

Separation of Inositol Phosphates: Separate the total inositol phosphates from free inositol and other cellular components using anion-exchange chromatography with Dowex AG1-X8 resin.

-

Quantification: Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve for L-162,313-stimulated inositol phosphate accumulation and determine the EC50 value.

Visualizations

Signaling Pathway of L-162,313

Caption: Signaling cascade initiated by L-162,313 binding to the AT1 receptor.

Experimental Workflow for In Vivo Blood Pressure Measurement

Caption: A generalized workflow for assessing the in vivo pressor effects of L-162,313.

Pharmacokinetics

Currently, there is limited publicly available information regarding the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) of L-162,313 in preclinical species. Further studies are required to fully characterize its pharmacokinetic profile.

Conclusion

L-162,313 is a valuable pharmacological tool for investigating the roles of the AT1 receptor. Its nonpeptide nature and potent agonist activity provide a unique means to stimulate this critical receptor both in vitro and in vivo. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals working in the field of cardiovascular pharmacology and the renin-angiotensin system. Further research into the pharmacokinetics of L-162,313 will be essential for a more complete understanding of its in vivo disposition and potential therapeutic applications.

References

L-162313: A Non-Peptide Agonist for the Interrogation of Angiotensin II Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-162313 is a potent, non-peptide small molecule that has emerged as a critical tool for the investigation of the renin-angiotensin system (RAS). Contrary to many pharmacological tools that block receptor function, this compound acts as an agonist at both the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This unique characteristic allows for the controlled activation of these receptors, providing a powerful means to dissect their distinct and often opposing physiological and pathophysiological roles. This guide provides a comprehensive overview of this compound, its biochemical properties, and detailed methodologies for its application in studying angiotensin receptor signaling and function.

Biochemical Profile and Receptor Binding Characteristics of this compound

This compound displays high affinity for both AT1 and AT2 receptors, albeit with some variations reported across different experimental systems. Its non-peptide nature offers advantages in terms of oral bioavailability and metabolic stability compared to endogenous peptide ligands.

Table 1: Quantitative Binding Affinity and Functional Potency of this compound

| Parameter | Receptor Subtype | Value | Cell System | Reference |

| IC50 | AT1 | 1.1 nM | Not Specified | [1] |

| AT2 | 2.0 nM | Not Specified | [1] | |

| Ki | Rat AT1A | 207 nM | COS-7 cells | [2] |

| Rat AT1B | 226 nM | COS-7 cells | [2] | |

| Rat AT2 | 276 nM | COS-7 cells | [2] | |

| Functional Activity | ||||

| Inositol Phosphate Accumulation | Rat AT1A | 34.9% of Ang II max | Monkey Kidney Cells | [2] |

| Rat AT1B | 23.3% of Ang II max | Monkey Kidney Cells | [2] |

Experimental Protocols

Radioligand Binding Assay for Angiotensin Receptors

This protocol is designed to determine the binding affinity of this compound for AT1 and AT2 receptors.

Objective: To determine the inhibitory constant (Ki) of this compound by competitive displacement of a radiolabeled ligand from angiotensin receptors.

Materials:

-

Cell membranes prepared from cells expressing either AT1 or AT2 receptors.

-

Radioligand: 125I-[Sar1, Ile8]Angiotensin II.

-

This compound stock solution.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, ice-cold.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding).

-

50 µL of binding buffer containing a non-radiolabeled antagonist (e.g., losartan for AT1, PD123319 for AT2) at a saturating concentration for non-specific binding determination.

-

50 µL of 125I-[Sar1, Ile8]Angiotensin II at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Turnover Assay

This functional assay measures the ability of this compound to activate Gq/11-coupled AT1 receptors, leading to the production of inositol phosphates.

Objective: To quantify the agonist activity of this compound at the AT1 receptor.

Materials:

-

Cells expressing the AT1 receptor.

-

3H-myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

This compound and Angiotensin II stock solutions.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate cells in 24-well plates and incubate overnight with medium containing 3H-myo-inositol to label the cellular phosphoinositide pools.

-

Washing: Wash the cells with serum-free medium to remove unincorporated 3H-myo-inositol.

-

Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Add varying concentrations of this compound or Angiotensin II (as a positive control) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the stimulation by adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Purification of Inositol Phosphates:

-

Transfer the TCA extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free 3H-myo-inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Plot the 3H-inositol phosphate counts against the agonist concentration to generate a dose-response curve and determine the EC50 and maximal response (Emax).

In Vivo Blood Pressure Assay in Rats

This protocol describes the measurement of the pressor response to this compound, primarily mediated by AT1 receptor activation.

Objective: To assess the in vivo agonist effect of this compound on blood pressure.

Materials:

-

Spontaneously hypertensive rats (SHRs) or normotensive Wistar rats.

-

This compound solution for intravenous or oral administration.

-

Anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Catheters for arterial cannulation.

-

Blood pressure transducer and recording system.

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement. Allow the animal to recover.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

-

Drug Administration: Administer this compound intravenously or orally at various doses.

-

Blood Pressure Monitoring: Continuously record the MAP for a defined period after administration to observe the onset, magnitude, and duration of the pressor response.

-

(Optional) Antagonist Challenge: In a separate cohort of animals, pre-treat with an AT1-selective antagonist (e.g., losartan) before administering this compound to confirm the AT1 receptor-mediated effect.

-

Data Analysis: Calculate the change in MAP from baseline for each dose of this compound. Plot the change in MAP against the dose to determine the dose-response relationship.

Signaling Pathways Activated by this compound

As an agonist, this compound is expected to activate the canonical downstream signaling pathways of the AT1 and AT2 receptors.

AT1 Receptor Signaling

Activation of the AT1 receptor by this compound initiates a cascade of intracellular events primarily through Gq/11 protein coupling, leading to physiological responses such as vasoconstriction and aldosterone release.

AT2 Receptor Signaling

The AT2 receptor often mediates effects that counteract those of the AT1 receptor. Its activation by this compound is thought to involve Gi proteins and the activation of various phosphatases.

Experimental Workflow Using this compound

The following diagram illustrates a logical workflow for utilizing this compound to characterize angiotensin receptor function.

Conclusion

This compound serves as an indispensable research tool for probing the multifaceted roles of the angiotensin II receptors. Its agonist properties at both AT1 and AT2 subtypes, combined with its non-peptide structure, provide a unique advantage for both in vitro and in vivo studies. By employing the methodologies outlined in this guide, researchers can effectively utilize this compound to unravel the complex signaling and physiological functions governed by the angiotensin system, ultimately paving the way for the development of novel therapeutics targeting this critical pathway.

References

Methodological & Application

L-162313: In Vitro Application Notes and Protocols for Angiotensin II Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-162313 is a potent, nonpeptide agonist of the angiotensin II (Ang II) type 1 (AT1) and type 2 (AT2) receptors. It mimics the physiological actions of Ang II, making it a valuable tool for in vitro studies of the renin-angiotensin system (RAS). This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound, focusing on its interaction with and activation of angiotensin II receptors.

Data Presentation

The binding affinity and functional potency of this compound for angiotensin II receptors have been characterized by various in vitro assays. The reported values are summarized in the table below for easy comparison. It is important to note the variability in reported values, which may arise from different experimental conditions, cell types, and assay formats.

| Parameter | Receptor Subtype | Reported Value (nM) | Assay Type | Cell Line | Reference |

| IC₅₀ | AT1 | 1.1 | Not Specified | Not Specified | [1] |

| AT2 | 2.0 | Not Specified | Not Specified | [1] | |

| Kᵢ | AT1A | 207 | Radioligand Binding | COS-7 | [1][2] |

| AT1B | 226 | Radioligand Binding | COS-7 | [1][2] | |

| AT2 | 276 | Radioligand Binding | COS-7 | [1][2] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Signaling Pathway

This compound, as an agonist of the AT1 receptor, activates downstream signaling pathways primarily through the Gq/11 family of G proteins. This activation leads to a cascade of intracellular events culminating in various physiological responses.

Experimental Protocols

Radioligand Binding Assay for Angiotensin II Receptors

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for AT1 and AT2 receptors using a competitive binding assay with a radiolabeled angiotensin II analog.

Materials:

-

Cell membranes prepared from cells expressing either human AT1 or AT2 receptors (e.g., COS-7 or CHO cells).

-

Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.

-

This compound (test compound).

-

Unlabeled Angiotensin II (for determining non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (at a concentration near its Kₑ), and 50 µL of Binding Buffer.

-

Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of a saturating concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Competitive Binding: 50 µL of cell membrane preparation, 50 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Inositol Phosphate Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gq-mediated signaling pathway by quantifying the accumulation of inositol phosphates, a downstream second messenger of AT1 receptor activation.

Materials:

-

Cultured cells expressing the AT1 receptor (e.g., rat aortic smooth muscle cells or a recombinant cell line).

-

[³H]-myo-inositol.

-

Inositol-free culture medium supplemented with dialyzed fetal bovine serum.

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer or similar, containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.

-

This compound (test compound).

-

Angiotensin II (positive control).

-

Quenching Solution: 0.4 M perchloric acid.

-

Dowex AG1-X8 resin (formate form).

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Plate cells in 24-well plates and incubate with inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL) for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells with Stimulation Buffer and pre-incubate for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of this compound or Angiotensin II to the wells and incubate for 30-60 minutes at 37°C.

-

Extraction: Terminate the stimulation by aspirating the buffer and adding ice-cold Quenching Solution. Incubate on ice for 20-30 minutes.

-

Separation of Inositol Phosphates:

-

Neutralize the cell extracts with KOH.

-

Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free [³H]-myo-inositol.

-

Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a GPCR agonist like this compound in vitro.

References

Application Notes and Protocols for the Use of L-162313 in Animal Models of Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-162313 is a potent, nonpeptide agonist of the angiotensin II type 1 (AT1) receptor.[1] In preclinical research, it serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the renin-angiotensin system (RAS), particularly in the context of blood pressure regulation. Unlike antihypertensive agents, this compound induces a significant and sustained increase in mean arterial pressure, making it suitable for studying the mechanisms of AT1 receptor-mediated hypertension and for evaluating the efficacy of potential AT1 receptor antagonists.[1]

This document provides detailed application notes and protocols for the use of this compound in animal models, with a focus on its application as a pressor agent to study hypertension.

Mechanism of Action

This compound selectively binds to and activates the AT1 receptor, mimicking the effects of the endogenous vasoconstrictor, angiotensin II (Ang II).[1] The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, in conjunction with PKC activation, lead to the contraction of vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure. Notably, the pressor response induced by this compound has a significantly longer duration than that of Ang II.[1]

Data Presentation

The following tables summarize the binding affinities of this compound and its in vivo effects on blood pressure based on available preclinical data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| Rat Angiotensin AT1A | 207 nM |

| Rat Angiotensin AT1B | 226 nM |

| Rat Angiotensin AT2 | 276 nM |

Data from COS-7 cells expressing individual rat angiotensin receptor subtypes.

Table 2: In Vivo Pressor Effects of Intravenous this compound in Rats

| Animal Model | Dose | Route of Administration | Maximum Increase in Mean Arterial Pressure (MAP) | Duration of Pressor Response |

| Sprague-Dawley Rat | Not specified | Intravenous | Comparable to the maximum response to Angiotensin II | Significantly longer than Angiotensin II |

Experimental Protocols

Protocol 1: Acute Pressor Response to this compound in Normotensive Rats

This protocol is designed to assess the acute hypertensive effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Normotensive adult male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Catheters for intravenous administration and direct blood pressure monitoring (e.g., carotid artery and jugular vein)

-

Blood pressure transducer and data acquisition system

Procedure: